molecular formula C8H11BrClN B13585433 3-Bromo-2,4-dimethylanilinehydrochloride

3-Bromo-2,4-dimethylanilinehydrochloride

Cat. No.: B13585433
M. Wt: 236.53 g/mol
InChI Key: OWASXBMBOXGIQJ-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethylanilinehydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a derivative of aniline, where the aniline ring is substituted with bromine and methyl groups. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dimethylanilinehydrochloride typically involves the bromination of 2,4-dimethylaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dimethylanilinehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Quinones or other oxidized derivatives.

    Reduction Reactions: Amines or other reduced forms of the compound.

Scientific Research Applications

3-Bromo-2,4-dimethylanilinehydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dimethylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the aromatic ring can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,4-dimethylaniline: Lacks the hydrochloride group but shares similar structural features.

    2,4-Dimethylaniline: Lacks the bromine substitution.

    3-Bromoaniline: Lacks the methyl groups.

Uniqueness

3-Bromo-2,4-dimethylanilinehydrochloride is unique due to the presence of both bromine and methyl groups on the aniline ring, as well as the hydrochloride group. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H11BrClN

Molecular Weight

236.53 g/mol

IUPAC Name

3-bromo-2,4-dimethylaniline;hydrochloride

InChI

InChI=1S/C8H10BrN.ClH/c1-5-3-4-7(10)6(2)8(5)9;/h3-4H,10H2,1-2H3;1H

InChI Key

OWASXBMBOXGIQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)Br.Cl

Origin of Product

United States

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